5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin

説明

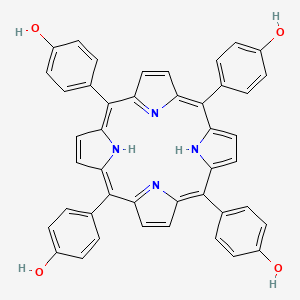

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (hereafter referred to as THPP) is a free-base porphyrin derivative characterized by four hydroxyphenyl substituents at the meso-positions of its macrocyclic core (Figure 1, ). This compound exhibits a highly conjugated π-electron system, leading to strong absorption in the visible region (λmax = 410 nm) and fluorescence emission at 655 nm when excited at 350 nm . The hydroxyl groups enhance solubility in polar solvents like ethanol and water, while also enabling hydrogen bonding and metal coordination, which are critical for applications in sensing and catalysis .

THPP has been extensively studied for:

- Heavy metal detection: Its fluorescence intensity is sensitive to Pb²⁺ and Ni²⁺ ions, with quenching effects proportional to ion concentration .

- Biomedical applications: THPP-loaded nanoparticles are explored for photodynamic therapy and lung cancer treatment due to its photosensitizing properties .

- Material science: It forms supramolecular complexes with graphene oxide, improving charge transfer in sensors .

特性

IUPAC Name |

4-[10,15,20-tris(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45,48-52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDWGAEEDVVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)O)N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51094-17-8 | |

| Record name | 5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051094178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Mode of Action

Porphyrin derivatives are typically used as photosensitizers for photodynamic therapy (PDT). The therapeutic effect of PDT relies upon the localization of the photosensitizer in the tumor, its concentration and distribution within the tumor tissue, the oxygen level, and the light dose absorbed by the photosensitizer.

Biochemical Pathways

It’s known that porphyrin derivatives can induce cell death in cancer cells when used in photodynamic therapy.

生化学分析

Biochemical Properties

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine plays a crucial role in biochemical reactions, particularly in the context of oxidative catalysis and photosensitization. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, facilitating electron transfer reactions. Additionally, it can form complexes with metal ions, which can enhance its catalytic activity.

Cellular Effects

The effects of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine on cellular processes are profound It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolismThis compound also affects mitochondrial function, leading to changes in cellular energy metabolism.

Molecular Mechanism

At the molecular level, 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to structural changes that can inhibit or activate enzymatic activity. The compound’s ability to generate ROS upon light activation is a key aspect of its mechanism, causing oxidative damage to cellular components and triggering cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine can vary over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light and oxygen. Long-term studies have shown that its photodynamic effects can lead to sustained cellular damage and apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine in animal models are dose-dependent. At low doses, it can effectively induce photodynamic therapy without significant toxicity. At higher doses, it may cause adverse effects such as tissue damage and inflammation. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy.

Metabolic Pathways

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux, leading to changes in the levels of metabolites involved in oxidative stress and energy production.

Transport and Distribution

Within cells and tissues, 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is transported and distributed through interactions with transporters and binding proteins. It tends to accumulate in cellular membranes and organelles, particularly mitochondria, where it exerts its photodynamic effects. The compound’s localization is influenced by its hydrophobic nature and affinity for lipid-rich environments.

Subcellular Localization

The subcellular localization of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is critical for its activity. It is primarily found in mitochondria and endoplasmic reticulum, where it can interact with key biomolecules involved in cellular respiration and protein synthesis. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments within the cell.

生物活性

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (p-THPP) is a synthetic porphyrin compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₄₄H₃₀N₄O₄

- Molecular Weight : 678.73 g/mol

- CAS Number : 51094-17-8

p-THPP exhibits significant biological activity primarily through its interactions with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy (PDT).

Biological Activities

- Photodynamic Therapy : p-THPP has been studied extensively as a photosensitizer in PDT for cancer treatment. Upon irradiation with specific wavelengths of light, it produces ROS that induce apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that p-THPP possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and generating oxidative stress.

- Cellular Uptake and Distribution : Studies utilizing liposomal formulations have shown that p-THPP can be effectively delivered to target tissues. The kinetics of drug transfer from liposomes to biological sinks have been characterized, revealing a slower release rate compared to other compounds due to its high lipophilicity .

Case Study 1: Photodynamic Efficacy in Tumor Models

A study evaluated the efficacy of p-THPP in a murine model of breast cancer. Mice treated with p-THPP followed by light exposure showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's potential as a PDT agent.

Case Study 2: Antimicrobial Properties

In vitro studies demonstrated that p-THPP exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Data Table: Biological Activity Summary

Research Findings

Recent research has focused on optimizing the delivery systems for p-THPP to enhance its therapeutic efficacy. Liposomal formulations have been shown to improve solubility and bioavailability while reducing systemic toxicity. In vivo studies indicate that the incorporation of p-THPP into liposomes results in prolonged circulation time and targeted delivery to tumor sites .

科学的研究の応用

Photodynamic Therapy (PDT)

Overview: TPPOH has been extensively studied for its potential in photodynamic therapy, a treatment modality for cancer that utilizes light-activated compounds to produce reactive oxygen species (ROS) that can kill cancer cells.

Case Study: A study demonstrated that TPPOH could effectively generate singlet oxygen upon irradiation with light at specific wavelengths. This property makes it a candidate for targeted cancer therapies. The efficiency of TPPOH in inducing apoptosis in various cancer cell lines was evaluated, showing promising results in vitro with minimal damage to surrounding healthy tissues .

Biosensors and Diagnostic Applications

Overview: The ability of TPPOH to interact with biological molecules has led to its application in biosensors for detecting biomolecules and pathogens.

Case Study: Research has indicated that TPPOH can be used as a fluorescent probe for the detection of glucose levels. By modifying the porphyrin structure, researchers were able to enhance its sensitivity and selectivity towards glucose, making it a potential tool for diabetes monitoring .

Catalysis

Overview: TPPOH serves as an effective catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.

Case Study: In one study, TPPOH was utilized as a catalyst for the oxidation of organic substrates. The results showed that TPPOH could significantly increase the reaction rate compared to traditional catalysts, demonstrating its utility in organic synthesis .

Material Science

Overview: The unique optical properties of TPPOH make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.

Case Study: A recent investigation into the use of TPPOH in OLEDs revealed that films made from this compound exhibited high luminescence efficiency and stability under operational conditions. This finding suggests that TPPOH could be incorporated into next-generation display technologies .

Antimicrobial Activity

Overview: Research has indicated that TPPOH possesses antimicrobial properties, making it a candidate for developing antimicrobial coatings and treatments.

Case Study: In vitro studies have shown that TPPOH can inhibit the growth of various bacterial strains when exposed to light. This property is particularly relevant in the context of developing surfaces that reduce microbial contamination in healthcare settings .

Environmental Applications

Overview: TPPOH is being explored for its potential use in environmental remediation processes due to its ability to degrade pollutants through photocatalytic reactions.

Case Study: A study focused on the degradation of organic pollutants in water using TPPOH under UV light irradiation demonstrated significant reduction rates of contaminants, indicating its potential application in wastewater treatment technologies .

Data Summary Table

類似化合物との比較

Key Findings:

Substituent Effects on Electronic Properties :

- Hydroxyl groups in THPP redshift absorption/emission compared to phenyl (TPP) or methoxy (FeTMPPCl) substituents due to electron-donating effects .

- Fluorinated derivatives (e.g., pentafluorophenyl porphyrins) exhibit electron-withdrawing effects, enhancing electrocatalytic oxidation in sensors .

Solubility and Aggregation :

- THPP and TAPP are more water-soluble than TPP or TPyP, facilitating biomedical and aqueous-phase applications .

- TPyP aggregates in acidic conditions, reducing fluorescence quantum yield (Φ = 0.10 vs. THPP’s Φ ≈ 0.20) .

Catalytic and Sensing Performance: THPP’s hydroxyl groups enable selective Pb²⁺ detection (limit of detection = 0.1 µM) via fluorescence quenching, outperforming TAPP in sensitivity . RHE) compared to non-metalated porphyrins due to Fe³⁺ redox activity .

Comparative Spectroscopic Data

準備方法

Core Porphyrin Formation via Condensation Reaction

- The initial step involves the condensation of pyrrole with an appropriately substituted aldehyde, typically p-hydroxybenzaldehyde, under acidic conditions.

- The reaction is conducted under reflux in a suitable solvent such as propionic acid, which acts both as a solvent and a catalyst.

- The process yields the meso-substituted porphyrin precursor, specifically meso-tetrakis(4-hydroxyphenyl)porphyrin .

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Propionic acid | Facilitates condensation |

| Temperature | Reflux (~140°C) | Ensures complete reaction |

| Duration | 30 minutes to 1 hour | Optimized for yield |

- Refluxing p-hydroxybenzaldehyde with pyrrole in propionic acid yields the precursor with approximately 24% efficiency, which can be improved by optimizing temperature and reaction time.

Oxidation to Form the Porphyrin Core

- The tetrapyrrolic intermediate is oxidized to establish the aromatic porphyrin macrocycle.

- Common oxidants include p-chloranil, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or air oxidation under controlled conditions.

| Oxidant | Solvent | Temperature | Notes |

|---|---|---|---|

| DDQ | Dichloromethane (DCM) | Room temperature | Provides high yield and purity |

| Air oxidation | Ambient | Extended duration | Cost-effective but less controlled |

- Using DDQ in DCM at room temperature yields high-purity porphyrin with yields up to 60%, with minimal side-products.

Introduction of Hydroxyl Groups via Nucleophilic Substitution

- The meso-tetrakis(4-hydroxyphenyl)porphyrin is synthesized by selective substitution of the meso-positions with hydroxyl groups.

- This is achieved through nucleophilic substitution reactions, often involving phenol derivatives or direct hydroxylation.

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Hydroquinone or phenol derivatives | Ethanol or DMSO | Elevated (80–120°C) | Ensures substitution efficiency |

- Direct hydroxylation of the meso-substituted porphyrin using phenol derivatives under reflux conditions produces THPP with high purity, as confirmed by NMR and UV-vis spectroscopy.

Purification Techniques

Achieving high purity and yield necessitates effective purification:

- Column Chromatography: Using silica gel with solvent systems such as dichloromethane/methanol (60:1) to separate the desired product from impurities.

- Recrystallization: From solvents like pyridine or ethanol to improve crystallinity and purity.

- Characterization: Confirmed via NMR, UV-vis, FT-IR, and mass spectrometry.

- Recrystallization from pyridine or ethanol enhances purity, with yields ranging from 70–90% depending on the starting material and reaction conditions.

Summary of Reaction Data and Yields

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Condensation | Pyrrole + p-hydroxybenzaldehyde | Reflux in propionic acid | ~24% | Optimized by temperature control |

| Oxidation | DDQ in DCM | Room temperature | Up to 60% | Purity confirmed via spectroscopy |

| Hydroxylation | Phenol derivatives | Reflux in ethanol or DMSO | Variable, high purity | Confirmed by NMR and UV-vis |

| Purification | Chromatography & recrystallization | Standard protocols | 70–90% | Ensures high purity |

Q & A

Q. What are the recommended methods for synthesizing 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine, and how can reaction conditions be optimized to improve yield?

The Adler method is commonly used, involving condensation of pyrrole and 4-hydroxybenzaldehyde in refluxing propionic acid. Key optimizations include:

- Molar ratios : A 1:1.5 ratio of pyrrole to aldehyde minimizes side products.

- Purification : Column chromatography (silica gel, chloroform/methanol) removes unreacted precursors.

- Solvent choice : Propionic acid at 140°C for 4 hours yields ~20–25% pure product, but substituting nitrobenzene can increase yields to ~30% .

- Post-synthetic modifications : Metalation (e.g., with Pd or Mn) requires refluxing in DMF with metal acetates for 12–24 hours .

Q. Which spectroscopic techniques are critical for characterizing structural integrity, and what key spectral signatures should researchers prioritize?

Q. What solvent systems are most effective for maintaining compound stability in experimental applications?

- Primary solvents : Chloroform, DMF, and DMSO (solubility >10 mg/mL).

- Stability considerations : Store under inert gas (N₂/Ar) to prevent oxidation. Avoid aqueous solutions unless buffered at pH 7–9, as acidic/basic conditions degrade the porphyrin core .

Advanced Research Questions

Q. How does incorporation into covalent organic frameworks (COFs) enhance catalytic performance in cross-coupling reactions?

Immobilizing the porphyrin in COFs (e.g., via Schiff-base linkages) improves catalytic recyclability and stability. For example:

Q. What strategies resolve contradictory data in metal-binding studies involving this porphyrin?

Discrepancies in metal-binding constants (log K) often arise from:

- pH effects : Competing protonation of hydroxyl groups (pKa ~9–10) alters metal affinity. Use pH-controlled titrations (e.g., 0.1 M Tris buffer) .

- Analytical methods : Compare UV-Vis (Soret band shifts) with ICP-MS for direct metal quantification .

- Competing ligands : EDTA or citrate buffers can mask non-specific metal interactions .

Q. How can researchers design pH-responsive sensor platforms using structural modifications?

- Carboxy derivatives : Replace hydroxyl with carboxyphenyl groups (CAS 14609-54-2) for pH-sensitive fluorescence quenching.

- Sensor integration : Immobilize on SiO₂/TiO₂ matrices to detect NO₂ (LOD: 0.1 ppm) via porphyrin ring distortion .

- TNT detection : Use π-π stacking interactions with nitroaromatics, achieving nM-level sensitivity in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。